6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of thiourea, acetone, and 3,5-difluorobenzoyl bromide or 3,4,5-trifluorobenzoyl bromide . The reaction is carried out under mild conditions, often using microwave irradiation to accelerate the process . This method provides a rapid and efficient route to the desired compound.
Industrial Production Methods
the use of microwave-assisted synthesis and green chemistry principles, such as catalyst-free conditions, are likely to be employed to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-((3,5-Difluorophenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde .
- 6-((3,4,5-Trifluorophenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde .
Uniqueness
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONKFBVSURDOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381161 |
Source
|
Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-56-2 |
Source
|
Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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